12-Methyl-5-dehydrohorminone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H28O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(4bS,10R)-10-hydroxy-3-methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,10-tetrahydrophenanthrene-1,4-dione |
InChI |
InChI=1S/C21H28O4/c1-11(2)14-17(23)15-12(22)10-13-20(3,4)8-7-9-21(13,5)16(15)18(24)19(14)25-6/h10-12,22H,7-9H2,1-6H3/t12-,21+/m1/s1 |
InChI Key |
RUONQJYGQKYSSL-GTJPDFRWSA-N |
SMILES |
CC(C)C1=C(C(=O)C2=C(C1=O)C(C=C3C2(CCCC3(C)C)C)O)OC |
Isomeric SMILES |
CC(C)C1=C(C(=O)C2=C(C1=O)[C@@H](C=C3[C@@]2(CCCC3(C)C)C)O)OC |
Canonical SMILES |
CC(C)C1=C(C(=O)C2=C(C1=O)C(C=C3C2(CCCC3(C)C)C)O)OC |
Origin of Product |
United States |
Natural Occurrence and Isolation of 12 Methyl 5 Dehydrohorminone
Botanical Sources and Distribution
12-Methyl-5-dehydrohorminone is an abietane (B96969) diterpenoid that has been successfully isolated from the roots of Salvia multicaulis. acs.orgresearchgate.netebi.ac.uk This plant is a key natural source of the compound. thieme-connect.com Research has identified it as one of several new diterpenoids obtained from an acetone-soluble extract of the plant's roots. acs.orgacs.org It is structurally defined as an abietane diterpenoid where the hydroxy group at position 12 of 5-dehydrohorminone is substituted by a methoxy (B1213986) group. ebi.ac.uk
Alongside this compound, a variety of other known and novel diterpenoids and norditerpenoids have been co-isolated from S. multicaulis, highlighting the chemical diversity of this species. acs.orgresearchgate.net The structures of these compounds, including this compound, were established through comprehensive 1D and 2D NMR techniques and chemical methods. acs.orgnih.gov
Table 1: Diterpenoids Identified in Salvia multicaulis
| Compound Category | Compound Name |
|---|---|
| New Abietane Diterpenoid | This compound |
| New Abietane Diterpenoid | 12-methyl-5-dehydroacetylhorminone (B1199578) |
| New Norditerpenoid | Multicaulin |
| New Norditerpenoid | 12-demethylmulticauline |
| New Norditerpenoid | Multiorthoquinone |
| New Norditerpenoid | 12-demethylmultiorthoquinone |
| New Pimarane Diterpenoid | Salvipimarone |
| Known Compound | Horminone (B143796) |
| Known Compound | 1-oxoferruginol |
| Known Compound | Sempervirol |
This table is based on findings from multiple phytochemical investigations of Salvia multicaulis. acs.orgresearchgate.netacs.org
Salvia multicaulis is a perennial shrub native to the Mediterranean region, with a distribution that includes Turkey, Jordan, Syria, and Palestine. acs.orgtandfonline.com While this species is the definitive primary source of this compound, the Salvia genus, belonging to the Lamiaceae family, is exceptionally large, with over 900 species reported globally. tandfonline.com
The genus is well-known for being a rich source of various terpenoids, particularly abietane-type diterpenoids. acs.orgnih.gov This prevalence of related chemical structures within the Salvia genus suggests that other species could potentially synthesize this compound or its close derivatives. However, to date, published research has specifically linked its isolation to S. multicaulis. Further phytochemical screening of other Salvia species would be necessary to confirm their potential as alternative botanical sources.
Advanced Extraction and Isolation Methodologies for Diterpenoids
The isolation of specific diterpenoids like this compound from complex plant matrices requires a multi-step process involving extraction followed by purification.
Solvent extraction is a fundamental and widely used method for obtaining terpenoids from plant materials. iipseries.org The choice of solvent is critical and depends on the polarity of the target compounds. nih.gov For diterpenoids, which are generally non-polar or moderately polar, a range of organic solvents are employed. atlantis-press.com
In the specific case of isolating this compound, researchers utilized an acetone-soluble extract from the roots of S. multicaulis. acs.orgacs.org Generally, the process involves macerating or soaking the dried and ground plant material in a selected solvent, which dissolves the target compounds. iipseries.org The resulting solution, or crude extract, is then separated from the solid plant residue and concentrated, often under reduced pressure. iipseries.org
Table 2: Common Solvents for Terpenoid Extraction
| Solvent | Polarity | Typical Application |
|---|---|---|
| Hexane | Non-polar | Used for extracting non-polar terpenes. nih.govatlantis-press.com |
| Dichloromethane | Moderately Polar | A versatile solvent for a range of terpenes. iipseries.org |
| Acetone | Polar aprotic | Used to extract diterpenoids from S. multicaulis. acs.orgatlantis-press.com |
| Ethanol / Methanol (B129727) | Polar protic | Effective for extracting more polar or oxygenated terpenoids. abstraxtech.combuyterpenesonline.comresearchgate.net |
Following initial extraction, the crude extract contains a complex mixture of various phytochemicals. Chromatographic techniques are indispensable for separating and purifying the target diterpenoids from this mixture. iipseries.org These methods work by exploiting the differential affinities of compounds for a stationary phase and a mobile phase. iipseries.org
Column chromatography is a foundational and powerful technique for the large-scale purification of terpenoids from plant extracts. researchgate.netresearchgate.net The method involves packing a glass column with a solid adsorbent, known as the stationary phase, with silica (B1680970) gel being one of the most common choices for separating non-polar and medium-polar compounds like diterpenoids. researchgate.net
The crude extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. researchgate.net The separation occurs as different compounds travel down the column at different rates based on their polarity and interaction with the stationary phase. Less polar compounds typically elute faster, while more polar compounds are retained longer on the silica gel. nih.gov
For complex mixtures of diterpenoids, a gradient elution strategy is often employed, where the polarity of the mobile phase is gradually increased over time. researchgate.net This allows for the sequential elution of compounds with varying polarities. Fractions of the eluent are collected and analyzed (e.g., by Thin Layer Chromatography) to identify those containing the pure compound. scielo.br The isolation of diterpenoids often requires multiple chromatographic steps, potentially using different stationary phases (e.g., silica gel, reversed-phase C18) to achieve high purity. researchgate.netmdpi.com
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 12-methyl-5-dehydroacetylhorminone |
| 1-oxoferruginol |
| 5-dehydrohorminone |
| Horminone |
| Multicaulin |
| 12-demethylmulticauline |
| Multiorthoquinone |
| 12-demethylmultiorthoquinone |
| Salvipimarone |
Chromatographic Separation Strategies for Complex Mixtures
High-Performance Liquid Chromatography (HPLC) for Fractionation
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the fine purification of fractions obtained from initial chromatographic separations. While specific HPLC protocols for the isolation of this compound are not extensively detailed in the available literature, the isolation of other abietane diterpenoids from Salvia species provides a clear methodological framework. nih.govmdpi.com
Reversed-phase HPLC is a commonly employed mode for the separation of these types of compounds. nih.gov In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the compounds between the two phases.
Illustrative HPLC Parameters for Diterpenoid Isolation from Salvia:
| Parameter | Description |
| Stationary Phase | Reversed-phase C18 column |
| Mobile Phase | A gradient system of methanol and water is typically used. For instance, a starting mobile phase of 80:20 methanol:water might be used, with the methanol concentration gradually increased to elute compounds with increasing hydrophobicity. nih.gov |
| Detection | UV detection is commonly used, often at a wavelength of 254 nm, to monitor the elution of the compounds. mdpi.com |
| Flow Rate | A typical flow rate for preparative HPLC can be around 6 mL/min. nih.gov |
By carefully collecting the fractions that elute at specific retention times, researchers can isolate the target compound, this compound, from other closely related diterpenoids.
Countercurrent Chromatography
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby minimizing the risk of irreversible adsorption of the sample. researchgate.net This method is particularly useful for the separation of natural products. High-speed countercurrent chromatography (HSCCC), a variant of CCC, has been successfully applied to the isolation of abietane diterpenoids from Salvia species, demonstrating its utility for separating compounds with similar structures to this compound. nih.gov
In one study on the isolation of diterpenoids from Salvia bowleyana, a two-phase solvent system of n-hexane-ethyl acetate-methanol-water was employed. nih.gov The selection of the appropriate solvent system is critical for achieving successful separation and is determined by the partition coefficient (K) of the target compounds. The goal is to have K values that allow for effective partitioning and resolution between the components of the mixture.
Example of HSCCC Application for Diterpenoid Separation from Salvia : nih.gov
| Parameter | Description |
| Technique | High-Speed Countercurrent Chromatography (HSCCC) |
| Solvent System | n-hexane-ethyl acetate-methanol-water (e.g., in a 7:3:7:3 volume ratio) |
| Mode of Operation | Isocratic elution |
| Outcome | Successful separation of major and minor diterpenoids with high purity. |
This technique can serve as a powerful tool for the fractionation of crude extracts from Salvia multicaulis to enrich for or directly isolate this compound.
Purity Assessment of Isolated Natural Products
Once this compound has been isolated, it is essential to assess its purity. This is a critical step to ensure that the characterized biological activity is attributable to the compound itself and not to any impurities. A combination of chromatographic and spectroscopic methods is typically employed for this purpose.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. nih.gov The purity of the isolated compound can be determined by injecting a sample into an analytical HPLC system. A pure compound should ideally show a single, sharp peak. The percentage purity can be calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. The purity of abietane diterpenoid standards has been established to be greater than 95% using this method. researchgate.net
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can provide a quick qualitative assessment of purity. A pure compound should appear as a single spot on the TLC plate when visualized under UV light or after staining with a suitable reagent.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique not only for structure elucidation but also for purity determination. nih.gov Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity and concentration. ox.ac.ukmagritek.com Both ¹H NMR and ¹³C NMR spectra are used to confirm the structure and identify any potential impurities. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the isolated compound, which can be used to confirm its molecular formula. researchgate.netnih.gov While MS is primarily a qualitative tool for structure confirmation, the presence of unexpected ions in the mass spectrum could indicate the presence of impurities. chromatographyonline.comnih.gov
The combination of these techniques provides a comprehensive evaluation of the purity of the isolated this compound, ensuring its suitability for further scientific investigation.
Structural Elucidation and Stereochemical Characterization of 12 Methyl 5 Dehydrohorminone
Spectroscopic Techniques in Structural Determination
The initial characterization and elucidation of the core structure of 12-Methyl-5-dehydrohorminone were achieved through a combination of foundational spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy provided the foundational scaffold for the molecule's structure. Analysis of both one-dimensional (1D) and two-dimensional (2D) NMR data allowed for the assignment of proton and carbon signals, revealing the connectivity of the atoms.
¹H-NMR spectral data indicated the presence of characteristic signals for an abietane (B96969) diterpenoid structure. Key observations included signals for multiple methyl groups, methylene (B1212753) protons, and methine protons. The presence of singlets for protons H-6 and H-7 suggested a dihedral angle of approximately 90° between them.
¹³C-NMR spectroscopy was crucial in identifying the carbon framework. The spectrum showed the presence of 21 carbon atoms. Through techniques like the Attached Proton Test (APT), these were resolved into six methyl groups (including one methoxy (B1213986) group), three methylene triplets, three methine doublets, and nine singlets corresponding to quaternary carbons. Two of these singlets were identified as part of a quinone system.
Table 1: Key NMR Data for this compound
| Nucleus | Signal Type | Key Assignments and Observations |
|---|---|---|
| ¹H-NMR | Singlets, Doublets, Triplets | Signals corresponding to methyl, methylene, and methine protons. Singlets for H-6 and H-7 were noted. |
| ¹³C-NMR | Quartets, Triplets, Doublets, Singlets | 21 distinct carbon signals observed. |
| Methyl (Quartets) | Six methyl signals, including one methoxy group. | |
| Methylene (Triplets) | Three methylene signals. | |
| Methine (Doublets) | Three methine signals. | |
| Quaternary (Singlets) | Nine quaternary carbon signals, including two for the quinone carbonyls. | |
| 2D-NMR | COSY, HMBC | Confirmed H-H correlations and long-range C-H correlations to build the molecular framework. |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby establishing the molecular weight and elemental composition of a compound. msu.edunih.gov
High-Resolution Electron Impact Mass Spectrometry (HREIMS) was performed on this compound. The analysis yielded a precise molecular ion peak [M]⁺ at an m/z of 344.1992. This corresponded to the molecular formula C₂₁H₂₈O₄, which indicates eight degrees of unsaturation in the molecule. This data was fundamental in confirming the elemental composition suggested by NMR analysis.
Table 2: High-Resolution Mass Spectrometry Data
| Technique | Measurement | Result | Implication |
|---|---|---|---|
| HREIMS | Molecular Ion Peak [M]⁺ | m/z 344.1992 | Confirmed Molecular Formula: C₂₁H₂₈O₄ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.comlibretexts.org Based on the elucidated structure of 7-hydroxy-12-methoxy-11,14-dioxoabieta-5,8,12-triene, the IR spectrum is expected to show characteristic absorption bands for its constituent functional groups.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | ~3500-3200 (Broad) |
| Alkane C-H | C-H Stretch | ~3000-2850 |
| Alkene C-H | =C-H Stretch | ~3100-3000 |
| Quinone (C=O) | C=O Stretch | ~1680-1650 |
| Alkene (C=C) | C=C Stretch | ~1650-1600 |
| Ether (C-O) | C-O Stretch | ~1260-1000 |
Note: These are typical ranges for the specified functional groups. vscht.czlibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for characterizing systems of conjugated double bonds, known as chromophores. technologynetworks.commsu.edu The structure of this compound contains an extended chromophore system responsible for its absorption of light in the ultraviolet and visible regions.
The key chromophores in the molecule are the conjugated triene system and the quinone moiety. ijprajournal.com The conjugation of multiple double bonds, including the carbonyl groups of the quinone, shifts the absorption maxima to longer wavelengths (a bathochromic shift), which can extend into the visible spectrum, often imparting color to the compound. msu.edu
Table 4: Chromophoric Systems in this compound
| Chromophore | Description | Spectroscopic Significance |
|---|---|---|
| Quinone | A cyclic diketone in a conjugated system. | Strong absorption in the UV-Vis region due to n→π* and π→π* transitions. |
| Conjugated Triene | Three alternating double and single bonds. | Contributes to shifting the absorption maximum to longer wavelengths. |
Advanced Spectroscopic and Diffraction Methods for Definitive Structural Assignment
While the primary spectroscopic methods establish the planar structure, advanced techniques are often required for the definitive assignment of the molecule's three-dimensional arrangement.
X-ray Crystallography (if applicable for derivatives/analogues)
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By diffracting a beam of X-rays, a crystal produces a unique pattern from which a detailed electron density map and, consequently, the precise arrangement of atoms and their absolute stereochemistry can be determined. nih.govrsc.org
This technique is particularly valuable for complex natural products like abietane diterpenoids, where multiple stereocenters exist. nih.govrsc.org While specific X-ray crystallographic data for this compound itself is not reported in the surveyed literature, this method remains the gold standard. It is frequently applied to derivatives or related analogs within the abietane family to unambiguously confirm their stereochemical configurations. rsc.org
Chiroptical Methods for Stereochemical Assignment
While detailed NMR analysis elucidates the planar structure and relative stereochemistry, the determination of the absolute configuration of complex chiral molecules like this compound often requires chiroptical methods. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for this purpose, particularly for abietane diterpenoids containing chromophores like enones and quinones that absorb UV-Vis light. nih.govacs.org
For related abietane diterpenoids, the absolute configuration has been successfully established by comparing experimentally measured ECD spectra with quantum-chemically calculated spectra. nih.govnih.gov This method involves calculating the theoretical ECD spectra for possible stereoisomers and identifying the one that matches the experimental data. The characteristic Cotton effects observed in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms, providing a reliable basis for stereochemical assignment. acs.org Although a specific ECD study for this compound is not detailed in the available literature, this approach remains the standard and most effective method for determining its absolute stereochemistry.
Chemical Derivatization and Degradation Studies for Structural Confirmation
Chemical derivatization is a classical and effective strategy for confirming molecular structures and facilitating their analysis. In the case of this compound, acetylation serves as a key chemical modification for structural verification. researchgate.net
Treatment of this compound with an acetylating agent results in the formation of its acetyl derivative, 12-methyl-5-dehydroacetylhorminone (B1199578). The success of this reaction confirms the presence of a hydroxyl group in the parent molecule. The structure of this new derivative was also confirmed by HREIMS and NMR spectroscopy. researchgate.net The molecular formula was determined to be C₂₃H₃₀O₅. researchgate.net
Biosynthesis of 12 Methyl 5 Dehydrohorminone
General Diterpenoid Biosynthetic Pathways
All terpenoids, including abietane (B96969) diterpenes, are synthesized from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.comwikipedia.org In higher plants, two distinct biosynthetic pathways, located in different cellular compartments, are responsible for producing these universal precursors. sci-hub.semdpi.com
The Mevalonate (B85504) (MVA) pathway is predominantly located in the cytoplasm and endoplasmic reticulum. mdpi.com This pathway starts with the condensation of three molecules of acetyl-CoA. libretexts.org A series of enzymatic reactions, including a key rate-limiting step catalyzed by HMG-CoA reductase (HMGR), leads to the formation of the six-carbon intermediate mevalonate. mdpi.comlibretexts.org Subsequent phosphorylation and decarboxylation steps yield IPP. libretexts.org While essential for the production of sesquiterpenoids (C15) and triterpenoids (C30), the MVA pathway is generally not the primary source of precursors for diterpenoid biosynthesis in plants. sci-hub.selibretexts.org
Table 1: Key Enzymes and Intermediates in the Mevalonate (MVA) Pathway
| Intermediate | Enzyme |
|---|---|
| Acetyl-CoA | Acetoacetyl-CoA thiolase |
| Acetoacetyl-CoA | HMG-CoA synthase |
| HMG-CoA | HMG-CoA reductase (HMGR) |
| Mevalonate | Mevalonate kinase (MVK) |
| Mevalonate-5-phosphate | Phosphomevalonate kinase (PMVK) |
| Mevalonate-5-diphosphate | Mevalonate diphosphate decarboxylase (MVD) |
| Isopentenyl diphosphate (IPP) | Isopentenyl diphosphate isomerase (IDI) |
This table outlines the sequential conversion of acetyl-CoA to the isoprenoid precursors IPP and DMAPP via the MVA pathway.
The Methylerythritol Phosphate (B84403) (MEP) pathway, also known as the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, operates within the plastids of plant cells. mdpi.comfrontiersin.org This pathway is the primary source of IPP and DMAPP for the biosynthesis of monoterpenoids (C10), diterpenoids (C20), and tetraterpenoids (C40). sci-hub.selibretexts.org The pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate (GAP), two products of glycolysis. mdpi.comyoutube.com This initial reaction is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), a key rate-limiting enzyme. mdpi.comthieme-connect.com The resulting DXP is then converted to MEP by DXP reductoisomerase (DXR), the first committed step of the pathway. nih.govwikipedia.org A series of further enzymatic transformations ultimately produces IPP and DMAPP. nih.gov For diterpenoid synthesis, four five-carbon units (three IPP and one DMAPP) are condensed by geranylgeranyl diphosphate synthase (GGPPS) to form the C20 precursor, geranylgeranyl diphosphate (GGPP). frontiersin.orgnih.gov
Table 2: Key Enzymes and Intermediates in the Methylerythritol Phosphate (MEP) Pathway
| Intermediate | Enzyme |
|---|---|
| Pyruvate + Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) |
| 1-deoxy-D-xylulose-5-phosphate (DXP) | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) |
| 2-C-methyl-D-erythritol 4-phosphate (MEP) | MEP cytidylyltransferase (MCT) |
| 4-diphosphocytidyl-2-C-methyl-D-erythritol | CDP-ME kinase (CMK) |
| 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate | MEcPP synthase (MCS) |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | HMBPP synthase (HDS) |
| (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) | HMBPP reductase (HDR) |
This table details the steps of the MEP pathway, which is the primary route for the synthesis of diterpenoid precursors in plant plastids.
Enzyme Systems and Genetic Basis of Abietane Diterpenoid Biosynthesis
The formation of the tricyclic abietane skeleton from the linear GGPP precursor is a pivotal stage in the biosynthesis of 12-Methyl-5-dehydrohorminone. This process is orchestrated by two main classes of enzymes: diterpene synthases/cyclases and cytochrome P450 monooxygenases.
The biosynthesis of abietane-type diterpenes from GGPP is typically a two-step process catalyzed by two distinct types of diterpene synthases (diTPSs). oup.com
Class II Diterpene Synthases: The first step involves the protonation-initiated cyclization of GGPP. In Salvia species, this reaction is catalyzed by a copalyl diphosphate synthase (CPPS), a class II diTPS. frontiersin.orgiastate.edu CPPS converts the acyclic GGPP into the bicyclic intermediate (+)-copalyl diphosphate (CPP). frontiersin.org This enzyme represents a critical branch point, directing the flow of GGPP towards diterpenoid synthesis. frontiersin.org
Class I Diterpene Synthases: The second step is carried out by a class I diTPS. The CPP intermediate is converted into a final hydrocarbon skeleton through ionization of the diphosphate moiety. For abietane diterpenoids found in medicinal Salvia species like S. miltiorrhiza, this step is catalyzed by a kaurene synthase-like (KSL) enzyme known as miltiradiene (B1257523) synthase (MiS). frontiersin.org This enzyme facilitates further cyclization and rearrangement of CPP to form the tricyclic hydrocarbon miltiradiene, which possesses the core abietane ring structure. frontiersin.org
Following the formation of the miltiradiene backbone, a series of oxidative modifications are required to generate the vast diversity of abietane diterpenoids. These reactions are primarily catalyzed by cytochrome P450-dependent monooxygenases (P450s), which introduce oxygen-containing functional groups at specific positions on the hydrocarbon skeleton. frontiersin.orgnih.gov
The initial miltiradiene product is unstable and is believed to spontaneously oxidize to abietatriene (B1232550). frontiersin.org From this point, P450s play a crucial role. A key intermediate in the biosynthesis of many bioactive abietanes is ferruginol (B158077). frontiersin.orgresearchgate.net The conversion of abietatriene to ferruginol is catalyzed by a specific P450 enzyme called ferruginol synthase (FS), which belongs to the CYP76AH subfamily in Lamiaceae species. frontiersin.org This hydroxylation step is a gateway to a wide array of further oxidized abietanes, including the royleanone (B1680014) class to which horminone (B143796) and this compound belong. researchgate.netfrontiersin.org
Table 3: Key Enzymes in Abietane Skeleton Formation and Initial Modification
| Substrate | Enzyme | Enzyme Class | Product |
|---|---|---|---|
| Geranylgeranyl diphosphate (GGPP) | Copalyl diphosphate synthase (CPPS) | Class II diTPS | (+)-Copalyl diphosphate (CPP) |
| (+)-Copalyl diphosphate (CPP) | Miltiradiene synthase (MiS) | Class I diTPS | Miltiradiene |
| Miltiradiene | (Spontaneous) | Non-enzymatic oxidation | Abietatriene |
This table summarizes the core enzymatic steps leading from the universal diterpene precursor GGPP to the key intermediate ferruginol.
Proposed Biosynthetic Route to this compound within Salvia Species
While the complete biosynthetic pathway to this compound has not been fully elucidated, a plausible route can be proposed based on the established biosynthesis of its structural relatives, such as horminone and other royleanone-type diterpenes. researchgate.netscispace.com The compound has been isolated from Salvia multicaulis, indicating an active biosynthetic pathway within this species. researchgate.netulisboa.pt
The proposed pathway commences from the key intermediate, ferruginol .
Formation of the Royleanone Core: Starting from ferruginol, a series of subsequent hydroxylations and oxidations, likely catalyzed by uncharacterized cytochrome P450 enzymes, are required to form the p-quinone moiety characteristic of royleanones. This involves sequential oxidation at carbons C-11 and C-14 of the abietane ring system. The formation of a 7α-hydroxyl group, as seen in the related compound horminone (7α-hydroxy-royleanone), is also a critical step mediated by a P450. nih.gov
Methylation at C-12: The name "12-Methyl" indicates the presence of a methyl ether at the C-12 position instead of the typical hydroxyl group found in many royleanones. This suggests the action of an O-methyltransferase (OMT) enzyme, which would utilize a methyl donor like S-adenosyl methionine (SAM) to methylate the C-12 hydroxyl group of a horminone-like precursor.
Dehydration at C-5: The "5-dehydro" designation points to the presence of a double bond involving the C-5 position, likely between C-5 and C-6. This final step would be catalyzed by a dehydratase enzyme, removing a molecule of water from the precursor to introduce the unsaturation.
Therefore, a plausible precursor to this compound is 12-O-methyl-horminone. The biosynthesis likely follows the path: Ferruginol → ... → Horminone → 12-O-Methyl-horminone → this compound. The precise sequence and the specific enzymes responsible for these terminal steps remain subjects for future research.
Key Enzymatic Steps and Intermediates
The formation of this compound is a multi-step enzymatic process. It begins within the plastids with the methylerythritol phosphate (MEP) pathway, which produces the C20 precursor GGPP. rsc.orgnih.gov The subsequent key steps are catalyzed by diterpene synthases and tailoring enzymes, primarily cytochrome P450 monooxygenases (CYPs) and methyltransferases.
Formation of the Abietane Skeleton: The biosynthesis is initiated by a bifunctional class I/II diterpene synthase. In Salvia species, this is typically a copalyl diphosphate synthase (CPPS) and a miltiradiene synthase (MDS). The class II CPPS active site catalyzes the protonation-initiated cyclization of the linear precursor GGPP into the bicyclic intermediate (+)-copalyl diphosphate ((+)-CPP). researchgate.net The class I active site then mediates the ionization of the diphosphate moiety and a subsequent cascade of cyclizations and rearrangements of (+)-CPP to form miltiradiene, the parent hydrocarbon of the abietane diterpenoids. rsc.orgresearchgate.net
Hydroxylation to Ferruginol: Miltiradiene is transported to the cytoplasm where it undergoes oxidation. researchgate.net The first key oxidation step is the hydroxylation at the C12 position, catalyzed by a cytochrome P450 enzyme, to produce the simple phenolic abietane, ferruginol. rsc.orgpreprints.org Enzymes from the CYP76AH subfamily, such as CYP76AH1 in Salvia miltiorrhiza, have been identified as ferruginol synthases. preprints.org
Formation of the Quinone Ring: Ferruginol is the precursor to a vast array of more oxidized abietanes, including royleanones, which are characterized by a p-quinone ring C. mdpi.com The biosynthesis of the horminone core of the target molecule is believed to proceed through further hydroxylations of ferruginol, typically at the C11 and C7 positions, followed by oxidation to form the quinone structure. mdpi.com The hydroxyl group at C12 in ferruginol activates the aromatic ring, directing subsequent hydroxylations to the ortho (C11) and para (C7) positions. mdpi.com Oxidation of the resulting hydroquinone (B1673460) yields the p-quinone moiety characteristic of horminone.
Final Tailoring Steps: To arrive at this compound from a horminone-like intermediate, two final modifications are necessary: methylation of the C12 hydroxyl group and dehydrogenation to introduce a double bond at the C5 position. ebi.ac.uk The precise order of these final steps has not been definitively elucidated.
The key intermediates and enzymes are summarized in the table below.
| Intermediate | Enzyme Class | Enzyme Example | Function |
| Geranylgeranyl diphosphate (GGPP) | Diterpene Synthase | Copalyl Diphosphate Synthase (CPPS) | Cyclization of GGPP to (+)-CPP |
| (+)-Copalyl diphosphate ((+)-CPP) | Diterpene Synthase | Miltiradiene Synthase (MDS) | Cyclization/rearrangement of (+)-CPP to Miltiradiene |
| Miltiradiene | Cytochrome P450 | CYP76AH1 (Ferruginol Synthase) | C12-Hydroxylation of miltiradiene to ferruginol preprints.org |
| Ferruginol | Cytochrome P450s | CYP76 Family | Further oxidation to form a di- or tri-hydroxy intermediate |
| Dihydroxy/Trihydroxy Intermediate | Dehydrogenases/Oxidases | Unknown | Oxidation to form a horminone-like quinone structure |
| Horminone Precursor | O-Methyltransferase (OMT) | Unknown | Methylation of the C12-hydroxyl group ebi.ac.uk |
| 12-Methyl-horminone Precursor | Dehydrogenase | Unknown | Dehydrogenation at C5-C6 to form the final product ebi.ac.uk |
Mechanistic Hypotheses for Methylation and Dehydrogenation
While the specific enzymes for the final tailoring steps in this compound biosynthesis have not been functionally characterized, their mechanisms can be hypothesized based on known enzymatic reactions in plant secondary metabolism.
Methylation: The conversion of the C12-hydroxyl group to a methoxy (B1213986) group is characteristic of an O-methyltransferase (OMT) reaction. ebi.ac.uk These enzymes typically utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. The mechanism involves a nucleophilic attack by the oxygen atom of the C12-hydroxyl group on the methyl group of SAM, resulting in the formation of a methyl ether and S-adenosyl-L-homocysteine (SAH). Given the phenolic nature of the C12-hydroxyl in the ferruginol-derived precursor, a plant OMT specialized for phenolic substrates is the most likely catalyst.
Dehydrogenation: The introduction of the double bond between C5 and C6 to form the "5-dehydro" structure is an oxidation reaction. ebi.ac.uk This type of desaturation is commonly catalyzed by cytochrome P450 monooxygenases or certain Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGDs). A P450-catalyzed mechanism would likely involve the abstraction of a hydrogen atom from C5, followed by the removal of a second hydrogen from C6 to form the double bond, with the concomitant reduction of molecular oxygen to water. Alternatively, a dehydrogenase could directly catalyze the removal of two hydrogen atoms using a cofactor like NAD+ or FAD.
Metabolic Engineering Approaches for Enhanced Production in Heterologous Systems
The low abundance of specialized diterpenoids like this compound in their native plant sources makes metabolic engineering a promising strategy for sustainable production. nih.gov By introducing the biosynthetic pathway into robust microbial or plant chassis organisms, production can be optimized and scaled. nih.govresearchgate.net The primary strategies focus on increasing the supply of the universal precursor GGPP and efficiently channeling it through the specific biosynthetic pathway.
Enhancing Precursor Supply: A major bottleneck in terpenoid production is often the limited availability of the GGPP precursor. mdpi.com Several approaches have successfully increased GGPP pools in engineered hosts:
Overexpression of MEP Pathway Genes: In Salvia sclarea hairy roots, overexpressing key upstream genes of the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), has led to significant increases in abietane diterpene accumulation, with up to a 6-fold increase in some compounds. mdpi.comthieme-connect.comresearchgate.net
Overexpression of GGPPS: Directly overexpressing geranylgeranyl diphosphate synthase (GGPPS), the enzyme that synthesizes GGPP, has been shown to boost abietane diterpene content by as much as 8-fold in S. sclarea hairy roots. nih.gov
Downregulation of Competing Pathways: GGPP is a precursor for various essential molecules, including gibberellins. frontiersin.org Inhibiting or silencing the first committed enzyme of a competing pathway, such as ent-copalyl diphosphate synthase (ent-CPPS) of the gibberellin pathway, can redirect metabolic flux towards the desired abietane products, resulting in a more than 2-fold increase in total abietane content. frontiersin.org
Heterologous Expression Systems: The entire biosynthetic pathway can be reconstituted in heterologous hosts that are amenable to industrial fermentation, such as the yeast Saccharomyces cerevisiae or bacteria like Escherichia coli. nih.govresearchgate.net
Yeast as a Chassis: S. cerevisiae is a favored host due to its eukaryotic nature, which facilitates the proper folding and function of plant cytochrome P450 enzymes, which are crucial for diterpenoid biosynthesis. researchgate.netpreprints.org Successful strategies involve introducing the mevalonate (MVA) pathway for precursor supply, followed by the expression of the required diterpene synthases (e.g., CPPS, MDS) and the specific tailoring enzymes (P450s, OMTs). nih.govpreprints.org
Pathway Assembly: To produce this compound, an engineered yeast strain would first be optimized for high-level production of the miltiradiene or ferruginol intermediate. Subsequently, candidate genes for the downstream oxidation, methylation, and dehydrogenation steps, likely mined from the transcriptome of Salvia multicaulis, would be introduced and screened to complete the pathway. frontiersin.org
The table below summarizes key metabolic engineering strategies used to enhance the production of related abietane diterpenes, which are directly applicable for developing a production system for this compound.
| Engineering Strategy | Host Organism | Target Genes | Effect on Abietane Diterpene Production | Reference |
| Overexpression of Upstream Pathway | Salvia sclarea Hairy Roots | DXS (1-deoxy-D-xylulose-5-phosphate synthase) | ~3-fold increase | thieme-connect.com |
| Overexpression of Upstream Pathway | Salvia sclarea Hairy Roots | DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase) | ~4.4 to 6-fold increase | thieme-connect.comresearchgate.net |
| Overexpression of Precursor Synthase | Salvia sclarea Hairy Roots | GGPPS (Geranylgeranyl diphosphate synthase) | ~8-fold increase | nih.gov |
| Overexpression of Pathway Enzyme | Salvia sclarea Hairy Roots | CPPS (Copalyl diphosphate synthase) | Significant increase in product accumulation | nih.gov |
| Inhibition of Competing Pathway | Salvia sclarea Hairy Roots | ent-CPPS (Gibberellin pathway) | ~2.2-fold increase | frontiersin.org |
| Elicitation | Salvia sclarea Hairy Roots | Upregulation of DXS2, DXR, GGPPS, CPPS | ~24-fold increase with Coronatine elicitor | mdpi.comresearchgate.net |
| Heterologous Expression | Saccharomyces cerevisiae (Yeast) | CYP76AH family genes | Catalyzes formation of ferruginol from miltiradiene | preprints.orgpreprints.org |
Biological Activities and Mechanistic Investigations of 12 Methyl 5 Dehydrohorminone
Antituberculous Activity
In vitro Efficacy Assessment against Mycobacterium tuberculosis
Studies have confirmed the significant in vitro activity of 12-Methyl-5-dehydrohorminone against Mycobacterium tuberculosis. acs.orgresearchgate.net Isolated from various Salvia species, this compound has shown promising antitubercular properties. ebi.ac.uk
Research involving the H37Rv strain of Mycobacterium tuberculosis has highlighted the potent efficacy of this compound. acs.orgacs.org In one study, it exhibited a Minimum Inhibitory Concentration (MIC) value of 1.2 µg/ml, which was more potent than the commonly used antibiotic Streptomycin, which had a MIC of 2.0 μg/ml. researchgate.netresearchgate.net This suggests a strong potential for its use in anti-tuberculosis therapy. researchgate.net
Interactive Table: In vitro Efficacy of this compound against M. tuberculosis H37Rv
| Compound | Test Organism | MIC (µg/ml) | Reference |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis H37Rv | 1.2 | researchgate.netresearchgate.net |
Evaluation against Drug-Resistant Strains of Mycobacterium tuberculosis
The emergence of drug-resistant strains of Mycobacterium tuberculosis poses a significant global health challenge. frontiersin.orgnih.gov Resistance arises from genetic mutations that can render standard antibiotic treatments ineffective. frontiersin.org While specific data on the activity of this compound against drug-resistant M. tuberculosis strains is not extensively detailed in the provided search results, the evaluation of novel compounds against such strains is a critical area of research. ulisboa.ptthieme-connect.com The development of new drugs with different mechanisms of action is essential to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. nih.govcontagionlive.com
Cellular Target Identification and Validation within Mycobacterium tuberculosis
Understanding the specific cellular targets of this compound is crucial for its development as a therapeutic agent. Research into its mechanism of action is ongoing, with several potential pathways being investigated.
The inhibition of essential enzymes in Mycobacterium tuberculosis is a key strategy for developing new antitubercular drugs. plos.org
Metabolic Pathways: The complex cell wall of M. tuberculosis, rich in mycolic acids, is a primary target for many antitubercular drugs. nih.govnih.gov The biosynthesis of these mycolic acids involves the fatty acid synthase type II (FAS-II) system, which is a validated drug target. nih.govfrontiersin.org While direct evidence linking this compound to the inhibition of mycolic acid synthesis is not available in the search results, this remains a plausible mechanism of action for novel antitubercular compounds.
ATP Synthase: The F-ATP synthase is a critical enzyme for energy production in M. tuberculosis and has been identified as a potent drug target. nih.govmdpi.com Inhibitors of ATP synthase can disrupt the pathogen's energy metabolism, leading to cell death. nih.govcsic.esmedchemexpress.com Although specific studies on the inhibition of ATP synthase by this compound were not found, this represents another important area for future investigation.
Membrane Integrity: The mycobacterial cell envelope, including the plasma membrane, is a vital barrier and plays a role in the pathogen's survival and resistance. nih.govfrontiersin.org Disruption of this membrane's integrity is a promising strategy for new antimicrobial agents. frontiersin.orgfrontiersin.orgresearchgate.net The lipophilic nature of diterpenoids like this compound suggests a potential interaction with the lipid-rich mycobacterial cell membrane.
Biofilm Disruption: Mycobacterium tuberculosis can form biofilms, which are communities of bacteria encased in a self-produced matrix. nih.govmicrobialcell.comresearchgate.net These biofilms contribute to drug tolerance and persistence of the infection. nih.govnih.gov Compounds that can disrupt these biofilms could significantly enhance the efficacy of antibiotic treatment. ulisboa.ptnih.gov
Antimicrobial compounds can exert their effects by altering the expression of essential genes in bacteria. nih.govfrontiersin.orgfrontiersin.org The response of M. tuberculosis to a compound can involve changes in the transcription of genes related to stress responses, metabolic pathways, and virulence. vu.edu.aumdpi.com Investigating the impact of this compound on the gene expression profile of M. tuberculosis could reveal its mechanism of action and identify the pathways it affects.
In vivo Studies in Model Organisms (e.g., zebrafish, mice) for Efficacy (excluding human clinical data)
Currently, specific in vivo studies investigating the efficacy of this compound in animal models such as zebrafish or mice have not been reported in the reviewed scientific literature. While in vivo models are crucial for evaluating the pharmacokinetic parameters, safety, and efficacy of compounds before any potential human trials, research on this particular diterpenoid has yet to reach this stage. nih.govnih.gov Animal models, including murine and zebrafish models, are standardly used to assess the potential of new therapeutic agents in various disease contexts, from infectious diseases to cancer. nih.govplos.org Future in vivo research would be necessary to determine the systemic effects, bioavailability, and therapeutic potential of this compound in a living organism.
Broader Antimicrobial Spectrum Analysis
The antimicrobial properties of abietane (B96969) diterpenoids, the chemical class to which this compound belongs, have been a subject of scientific interest. The characteristic quinone structure is often associated with the antimicrobial and antifungal activities observed in these types of compounds. mdpi.comnih.gov
Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria (if reported for the compound or close analogues)
Abietane-type diterpenoids have demonstrated a notable spectrum of antibacterial activity, with many compounds showing efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com Studies on various abietane diterpenoids isolated from plants like Plectranthus species have revealed significant inhibitory activity against several bacterial strains. mdpi.comnih.gov
For instance, certain abietane diterpenoids have shown zones of inhibition against Staphylococcus warneri and Micrococcus luteus that were superior to the reference antibiotic, gentamycin. nih.gov While some abietanes exhibit broad-spectrum activity, others show more targeted effects. For example, some compounds have been found to be moderately active against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and also against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.govthieme-connect.com However, other related diterpenoids have shown activity exclusively against Gram-positive bacteria, with no reported effect on Gram-negative strains. The presence and position of functional groups, such as hydroxyl groups, on the abietane skeleton appear to influence the potency and spectrum of antibacterial action. mdpi.com
| Bacterial Strain | Gram Type | Activity Reported for Analogues | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-Positive | Moderate Activity | nih.govthieme-connect.com |
| Bacillus subtilis | Gram-Positive | Moderate to Significant Activity | nih.govnih.govthieme-connect.com |
| Micrococcus luteus | Gram-Positive | Significant Activity | nih.gov |
| Staphylococcus warneri | Gram-Positive | Significant Activity | nih.gov |
| Pseudomonas aeruginosa | Gram-Negative | Weak to Moderate Activity | nih.govthieme-connect.com |
| Klebsiella pneumoniae | Gram-Negative | Moderate Activity | nih.govthieme-connect.com |
| Escherichia coli | Gram-Negative | Moderate Activity Reported |
Antifungal Activity Assessment (if reported for the compound or close analogues)
Abietane diterpenoids have also been recognized for their antifungal properties. mdpi.com Research has shown that these compounds can inhibit the growth of various fungi, including wood decay fungi. nih.gov The antifungal efficacy of abietane diterpenoids can vary based on their specific chemical structures. For example, in a study on compounds from Cryptomeria japonica, certain abietane diterpenoids exhibited significant antifungal activity against Phellinus noxius. nih.gov
The quinone moiety present in many abietane diterpenoids is considered a key feature for their biological activities, including antifungal effects. mdpi.com However, some studies indicate that not all abietane diterpenes are effective against all types of fungi; for instance, some compounds showed no activity against yeast like Candida albicans or fungi such as Aspergillus flavus.
| Fungal Species | Activity Reported for Analogues | Reference |
|---|---|---|
| Phellinus noxius (Wood decay fungi) | Moderate Activity (Antifungal Index up to 46.7%) | nih.gov |
| Candida albicans (Yeast) | No Activity Reported in Some Studies | |
| Aspergillus flavus (Fungus) | No Activity Reported in Some Studies | |
| Trichophyton mentagrophytes | Activity Reported | researchgate.net |
| Trichophyton rubrum | Activity Reported | researchgate.net |
Other Pharmacological Activities (if evidence exists beyond general abietanes)
Beyond their antimicrobial effects, abietane diterpenoids are being investigated for a range of other pharmacological activities, including anti-inflammatory and antioxidant properties.
Potential Anti-inflammatory Mechanisms
Several abietane diterpenoids have demonstrated significant anti-inflammatory activity in vitro. mdpi.comresearchgate.netbohrium.com A primary mechanism underlying this effect appears to be the modulation of key inflammatory pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netmdpi.com
In studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), abietane compounds have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. researchgate.netmdpi.comnih.gov This inhibition is often linked to the suppression of inducible nitric oxide synthase (iNOS) expression. researchgate.netbohrium.com By inhibiting the activation of NF-κB and MAPKs, these compounds can downregulate the expression of various pro-inflammatory genes, thereby exerting their anti-inflammatory effects. mdpi.comresearchgate.net For example, the abietane diterpenoid 16-hydroxylambertic acid was found to significantly inhibit NO production and suppress iNOS expression by blocking these signaling pathways. researchgate.net
Antioxidant Properties and Reactive Oxygen Species Modulation
The antioxidant potential of abietane-type diterpenes is another area of active research. mdpi.comuct.ac.za The hydroquinone (B1673460) and quinone structures present in many of these molecules are key to their ability to scavenge free radicals and modulate oxidative stress. nih.govnih.gov The antioxidant mechanism often involves the transformation of the hydroquinone group into a p-quinone, which allows it to neutralize reactive oxygen species (ROS). nih.govnih.govresearchgate.net
Studies on ferruginol (B158077), a well-known abietane diterpene, have shown that its antioxidant activity involves the formation of a quinone methide intermediate, which is a crucial step in its radical-scavenging action. researchgate.net Abietane diterpenoids can activate the Nrf2/ARE pathway, a major regulator of cellular antioxidant responses, leading to the increased expression of protective enzymes. nih.gov This activity highlights their potential to protect cells from oxidative damage, which is implicated in numerous chronic diseases. nih.govresearchgate.net
Cytotoxic Effects (mechanistic understanding, not human trials)
The abietane diterpenoid this compound, isolated from the roots of Salvia multicaulis, has been a subject of investigation for its biological activities, including its potential as a cytotoxic agent. acs.org Research into the cytotoxic effects of compounds from S. multicaulis has revealed significant activity against various cancer cell lines, including those that have developed multidrug resistance (MDR). hiroshima-u.ac.jpnih.gov While studies have often focused on a range of diterpenoids from this plant source, the findings provide a crucial context for understanding the potential mechanisms of this compound.
Detailed mechanistic studies on related abietane diterpenoids from S. multicaulis indicate that their cytotoxic action is mediated through the induction of programmed cell death, specifically apoptosis, and through interference with the cell division cycle. nih.gov For instance, another major diterpene from the same plant, candesalvone B methyl ester, was found to induce apoptosis and cause cell cycle arrest in the sub-G1 phase in human leukemia cells (CCRF-CEM). nih.gov This compound was shown to modulate the expression of genes related to heat stress signaling and fatty acid metabolism, pathways that can contribute to drug resistance in cancer cells. nih.gov
The cytotoxic activity of several abietane diterpenoids from Salvia multicaulis has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, has been determined for these related molecules, demonstrating a broad spectrum of efficacy. For example, significant cytotoxicity has been observed in leukemia, breast cancer, glioblastoma, and colon cancer cell lines. hiroshima-u.ac.jp Notably, some of these compounds have shown potent activity against doxorubicin-resistant leukemia cells (CEM-ADR5000), indicating their potential to overcome common mechanisms of drug resistance in cancer. hiroshima-u.ac.jpnih.gov
The table below summarizes the cytotoxic activity (IC₅₀ values in µM) of various abietane diterpenoids isolated from Salvia multicaulis against a selection of human cancer cell lines. This data illustrates the potent anti-cancer properties of this class of compounds.
Table 1. Cytotoxic Activity (IC₅₀ in µM) of Abietane Diterpenoids from Salvia multicaulis Against Various Human Cancer Cell Lines
| Cancer Cell Line | Cell Line Type | Salvimulticanol | Compound 3 | This compound (Compound 5) | Compound 6 |
|---|---|---|---|---|---|
| CCRF-CEM | Leukemia (drug-sensitive) | 15.32 | 11.58 | 21.54 | 20.95 |
| CEM-ADR5000 | Leukemia (doxorubicin-resistant) | 8.36 | 11.37 | 10.77 | 4.13 |
| MDA-MB-231-pcDNA | Breast Cancer (parental) | 2.84 | 1.30 | 2.45 | 2.35 |
| MDA-MB-231-BCRP | Breast Cancer (BCRP-overexpressing) | 1.62 | 1.83 | 1.84 | 1.72 |
| U87MG | Glioblastoma (wild-type) | 38.95 | 23.84 | >100 | >100 |
| U87MG.ΔEGFR | Glioblastoma (EGFR-mutant) | 21.85 | 13.79 | >100 | >100 |
| HCT116 (p53+/+) | Colon Cancer (p53 wild-type) | 2.25 | 1.97 | 2.53 | 2.41 |
| HCT116 (p53−/−) | Colon Cancer (p53-null) | 2.01 | 1.44 | 2.28 | 2.03 |
Data sourced from a study on diterpenoids from Salvia multicaulis. hiroshima-u.ac.jp "Compound 3", "Compound 5" (this compound), and "Compound 6" are designations from the source publication.
The mechanistic basis for this cytotoxicity likely involves the induction of apoptosis through one of the two main signaling cascades: the extrinsic (death receptor) pathway or the intrinsic (mitochondrial) pathway. nih.govwikipedia.org The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors, leading to the activation of initiator caspase-8. nih.gov The intrinsic pathway is triggered by cellular stress, resulting in the release of cytochrome c from the mitochondria, which activates initiator caspase-9. nih.govwikipedia.org Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death by cleaving key cellular proteins. nih.gov
Furthermore, the cytotoxic effects can be linked to the induction of cell cycle arrest. jmb.or.krmdpi.com By halting the progression of cancer cells through specific phases of the cell cycle, such as G1 or G2/M, these compounds can prevent cell proliferation and create conditions favorable for apoptosis. nih.govfrontiersin.org The regulation of key cell cycle proteins, such as cyclins and cyclin-dependent kinases (CDKs), is a common mechanism through which cytotoxic agents exert their effects. nih.gov
Structure Activity Relationship Sar Studies of 12 Methyl 5 Dehydrohorminone and Its Analogues
Computational Approaches in SAR and Drug Design
Quantitative Structure-Activity Relationship (QSAR) Modeling
There are no published QSAR studies for 12-Methyl-5-dehydrohorminone. Therefore, no data tables or detailed research findings on predictive models for its biological activity can be provided.
Molecular Docking and Dynamics Simulations for Target Interaction
No molecular docking or molecular dynamics simulation studies have been reported in the scientific literature for this compound. As a result, there is no information on its binding modes, interaction energies, or specific amino acid residues involved in potential target binding.
Pharmacophore Modeling
There are no pharmacophore models available for this compound. Hence, no data on pharmacophoric features or their spatial arrangements related to its biological activity can be presented.
Chemical Synthesis and Derivatization Studies of 12 Methyl 5 Dehydrohorminone
Total Synthetic Strategies for Abietane (B96969) Diterpenoids and Related Structures
The total synthesis of aromatic abietane diterpenoids has been pursued for decades, with foundational work focusing on key targets like ferruginol (B158077) and dehydroabietic acid. thieme-connect.comrsc.org Modern synthetic approaches aim for efficiency and stereocontrol, often developing unified strategies to access multiple members of the family from a common intermediate. nsf.govacs.org These syntheses must address the stereoselective creation of multiple chiral centers, including the characteristic all-carbon quaternary center at the C10 position. nsf.govacs.org
Retrosynthetic Analysis for 12-Methyl-5-dehydrohorminone
A specific total synthesis for this compound has not been detailed in the reviewed literature. However, a plausible retrosynthetic pathway can be devised based on established strategies for related abietane diterpenoids.
The analysis begins by simplifying the target molecule. The p-quinone moiety of this compound can be retrosynthetically derived from a more stable phenol (B47542) precursor, such as a 12-methoxy-abieta-8,11,13-triene derivative, through a late-stage oxidation. The C-5 double bond could be introduced via elimination from a hydroxylated intermediate. The core tricyclic abietane skeleton is a common motif in diterpenoid synthesis. This framework can be disconnected through strategies that break it down into simpler, more readily available precursors. One common approach involves a biomimetic-style cyclization of a polyene precursor. Alternatively, annulation strategies that build the rings sequentially onto a pre-existing core are frequently employed. Many syntheses of abietane diterpenoids utilize commercially available natural products like (+)-abietic acid as a starting point, which already contains the requisite tricyclic core. nih.govrsc.org
Key Synthetic Intermediates and Reaction Pathways
Building on the retrosynthetic analysis, a forward synthetic plan would likely involve the following key steps and intermediates.
A common starting material for many abietane syntheses is dehydroabietic acid, which can be obtained by heating commercially available abietic acid. nih.govrsc.org This provides the aromatic C-ring characteristic of this subclass of diterpenoids. The synthesis would then proceed through a series of functional group interconversions to install the required oxygenation pattern.
Key reaction pathways would include:
Aromatization: Conversion of cyclic dienes, such as in abietic acid, to the aromatic C-ring found in intermediates like dehydroabietic acid. nih.govrsc.org
Functionalization of the Aromatic Ring: Introduction of hydroxyl groups, which can be subsequently methylated. For instance, Friedel-Crafts acylation followed by a Baeyer-Villiger oxidation is a classic method to install phenols on an aromatic ring. The hydroxyl group at C-12 is a key feature, and its methylation, often achieved with reagents like dimethyl sulfate (B86663), would lead to a crucial methoxy-abietatriene intermediate. rsc.orgnih.govrsc.org
Oxidation: The final conversion of the C-11 and C-14 positions of the hydroquinone (B1673460) ether to the corresponding p-quinone is a critical step. Various oxidizing agents can be employed for this transformation. Furthermore, site-selective C-H oxidation has emerged as a powerful strategy for functionalizing the abietane core at various positions. nih.govrsc.org
Table 1: Potential Key Intermediates in the Total Synthesis of this compound
| Intermediate | Structure | Role in Synthesis |
| Abietic Acid | Tricyclic Diterpene | Readily available chiral pool starting material. nih.govrsc.org |
| Dehydroabietic Acid | Aromatic Abietane | Key intermediate with the characteristic aromatic C-ring. nih.govrsc.org |
| Ferruginol | Phenolic Abietane | A common synthetic target and potential precursor possessing the C-12 hydroxyl group. thieme-connect.comrsc.org |
| 12-Methoxy-abieta-8,11,13-triene | Methoxy-functionalized abietane | Direct precursor to the quinone ring after further oxidation. |
Semisynthesis of Analogues and Derivatives from Natural Precursors
Given the structural complexity of abietane diterpenoids, semisynthesis starting from readily available natural products is an attractive and widely used alternative to total synthesis. uv.es Natural abietanes such as dehydroabietic acid, carnosic acid, and ferruginol serve as versatile scaffolds for chemical modification to produce novel derivatives. uv.es The isolation of this compound from natural sources like Salvia multicaulis suggests that related, co-occurring diterpenoids could serve as precursors for its semisynthesis. researchgate.netacs.org
Acetylation and Deacetylation Reactions
Acetylation and deacetylation are fundamental chemical transformations involving the addition or removal of an acetyl group (CH₃CO) from a hydroxyl functional group, forming an ester. nih.govmdpi.com These reactions are reversible and are among the most common post-translational modifications of proteins in nature, regulated by acetyltransferase and deacetylase enzymes. frontiersin.orgfrontiersin.orgnih.gov
In the context of this compound, this reaction is particularly relevant. Research has led to the isolation of both this compound and its acetylated analogue, 12-methyl-5-dehydroacetylhorminone (B1199578), from the same natural source, Salvia multicaulis. researchgate.netacs.org This co-occurrence implies a biosynthetic relationship and demonstrates that the C-7 hydroxyl group of the parent compound can be readily derivatized.
The semisynthesis of 12-methyl-5-dehydroacetylhorminone can be easily envisioned by treating this compound with an acetylating agent like acetic anhydride (B1165640) in the presence of a base. Conversely, the hydrolysis of the ester group in 12-methyl-5-dehydroacetylhorminone, typically under basic or acidic conditions, would yield this compound.
Table 2: Interconversion of this compound and its Acetylated Derivative
| Compound | R Group at C-7 | Chemical Transformation |
| This compound | -OH | Acetylation (e.g., with Acetic Anhydride) |
| 12-Methyl-5-dehydroacetylhorminone | -OCOCH₃ | Deacetylation (Hydrolysis) |
Selective Methylation/Demethylation
The methoxy (B1213986) group at the C-12 position is a defining feature of this compound. Selective methylation and demethylation reactions are therefore crucial for synthesizing analogues.
Methylation: The synthesis of the C-12 methyl ether can be achieved from the corresponding C-12 phenol (a horminone (B143796) derivative without the methyl group). This reaction is typically performed using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. This strategy has been successfully applied in the synthesis of other abietane diterpenoids. rsc.orgnih.govrsc.org For example, royleanone (B1680014) 12-methyl ether has been synthesized, demonstrating the feasibility of this transformation on a related quinone skeleton. researchgate.net
Demethylation: The reverse reaction, demethylation of the C-12 methoxy group, would yield the corresponding hydroquinone. This can be accomplished using strong Lewis acids like boron tribromide (BBr₃) or nucleophilic reagents like lithium iodide. This would provide access to analogues with a free catechol or hydroquinone system, which are known to be important for the biological activity of other abietanes. rsc.org
Modification of Ring Systems and Side Chains
The abietane skeleton allows for a wide range of modifications to generate diverse analogues. mdpi.com
Ring A and B Modifications: The C-5 double bond in this compound is a site for potential reactions. Catalytic hydrogenation could selectively reduce this double bond to yield the corresponding 5,6-dihydro derivative. The carbonyl groups within the quinone ring (C-11 and C-14) can also be targets for reduction or other nucleophilic additions, although this might affect the aromaticity and planarity of the ring system.
Side Chain Modification: The isopropyl group attached at C-13 is another site for derivatization. While stable, oxidative degradation of this side chain can occur, leading to the formation of hydroxypropyl or even shorter chain derivatives, as has been observed in the catabolism of other abietanes. mdpi.com
Skeletal Rearrangements: Under certain conditions, particularly acidic catalysis, abietane diterpenoids can undergo skeletal rearrangements. A known rearrangement involves the migration of the C-10 methyl group to C-5, leading to seco-abietane structures. researchgate.net While perhaps not a targeted synthetic strategy, the potential for such rearrangements must be considered during chemical manipulations. Other modifications can involve the formation of additional rings, such as lactones or furans, by intramolecular reactions of suitably positioned functional groups. acs.org
Chemoenzymatic Synthesis and Biotransformation Approaches
The pursuit of novel and efficient routes for the synthesis of complex natural products has led to a growing interest in chemoenzymatic and biotransformation strategies. These approaches leverage the high selectivity and catalytic efficiency of enzymes and microorganisms to perform chemical modifications that are often challenging to achieve through traditional synthetic chemistry. While direct chemoenzymatic synthesis or biotransformation of this compound has not been extensively documented in publicly available research, studies on related abietane diterpenes provide a solid foundation for potential strategies. These investigations highlight the enzymatic and microbial-mediated modifications of the abietane skeleton, offering insights into how this compound could be synthesized or derivatized.
The primary strategies revolve around the biotransformation of readily available abietane diterpenes, such as dehydroabietic acid and abietic acid, using whole-cell microbial cultures, particularly fungi. These microorganisms are known to possess a diverse array of enzymes, such as cytochrome P450 monooxygenases, that can introduce hydroxyl groups and perform other oxidative transformations on the abietane core structure. nih.gov
Another promising avenue is the heterologous expression of plant-derived enzymes in microbial hosts like Saccharomyces cerevisiae (baker's yeast) or bacteria. This synthetic biology approach allows for the reconstruction of biosynthetic pathways and the production of specific intermediates, which can then be further modified chemically or enzymatically.
Fungal Biotransformation of Abietane Diterpenes
Fungi are well-documented biocatalysts for the structural modification of terpenoids. Several studies have demonstrated the capability of various fungal species to hydroxylate and oxidize the abietane ring system, which is the foundational structure of this compound.
Research on the biotransformation of dehydroabietic acid by the white-rot fungi Trametes versicolor and Phlebiopsis gigantea has shown that these fungi can rapidly metabolize the substrate, leading to a variety of hydroxylated and oxidized products. acs.orgnih.govacs.orgwur.nl Similarly, screening of various microbial strains for the biotransformation of abietic acid revealed that fungi such as Mucor ramannianus and Neurospora crassa can produce hydroxylated derivatives of dehydroabietic acid. researchgate.net
A detailed study on the biotransformation of dehydroabietic acid with a panel of filamentous fungi, including Cunninghamella elegans, Rhizopus stolonifer, Gibberella fujikuroi, and Cephalosporium aphidicola, resulted in the isolation of several hydroxylated metabolites. researchgate.net These transformations primarily occurred on the A and C rings of the abietane structure.
The table below summarizes the key findings from a study on the fungal biotransformation of dehydroabietic acid.
| Fungal Strain | Substrate | Biotransformation Products | Key Transformations |
| Trametes versicolor | Dehydroabietic acid | 1β,16-dihydroxy-DHA, 7β,16-dihydroxy-DHA, 1β,7β,16-trihydroxy-DHA, 1β,16-dihydroxy-7-oxo-DHA, 1β,15-dihydroxy-DHA, 1β,7α,16-trihydroxy-DHA | Hydroxylation, Oxidation |
| Phlebiopsis gigantea | Dehydroabietic acid | 1β-hydroxy-DHA, 1β,7α-dihydroxy-DHA, 1β,16-dihydroxy-DHA, 1β-hydroxy-7-oxo-DHA | Hydroxylation, Oxidation |
| Cunninghamella elegans | Dehydroabietic acid | 1β-hydroxydehydroabietic acid, 15-hydroxydehydroabietic acid, 16-hydroxydehydroabietic acid | Hydroxylation |
| Rhizopus stolonifer | Dehydroabietic acid | 1β-hydroxydehydroabietic acid, 15-hydroxydehydroabietic acid, 16-hydroxydehydroabietic acid | Hydroxylation |
| Gibberella fujikuroi | Dehydroabietic acid | 1β-hydroxydehydroabietic acid, 15-hydroxydehydroabietic acid, 16-hydroxydehydroabietic acid | Hydroxylation |
| Cephalosporium aphidicola | Dehydroabietic acid | 1β-hydroxydehydroabietic acid, 15-hydroxydehydroabietic acid, 16-hydroxydehydroabietic acid | Hydroxylation |
Data sourced from studies on the biotransformation of dehydroabietic acid. acs.orgresearchgate.net
These studies collectively demonstrate the potential of using fungal biocatalysts to introduce hydroxyl groups at various positions on the abietane skeleton. A subsequent chemical or enzymatic methylation of the C-12 hydroxyl group of a suitably oxidized precursor, such as horminone, could potentially yield this compound.
Heterologous Production of Precursors
A significant advancement in the chemoenzymatic approach is the use of engineered microorganisms to produce key biosynthetic intermediates. The biosynthesis of abietane diterpenes in plants starts from geranylgeranyl pyrophosphate (GGPP) and involves several enzymatic steps.
Researchers have successfully engineered Saccharomyces cerevisiae to produce ferruginol, a direct precursor to horminone. This was achieved by introducing the genes for miltiradiene (B1257523) synthase and a specific cytochrome P450 enzyme, CYP76AH1, from the medicinal plant Salvia miltiorrhiza. The engineered yeast was able to convert miltiradiene to ferruginol. This demonstrates the feasibility of producing significant quantities of abietane precursors in a microbial host, which can then be used as starting materials for further chemical or enzymatic modifications.
While the direct enzymatic methylation of the C-12 hydroxyl group of a horminone-like substrate to produce this compound has not been explicitly reported in the reviewed literature, the existence of O-methyltransferases active on phenolic compounds suggests this as a plausible subsequent step in a chemoenzymatic pathway.
Analytical Methodologies for Research and Quantification of 12 Methyl 5 Dehydrohorminone in Biological Matrices
Chromatographic Techniques for Detection and Quantification
Chromatography is the cornerstone for separating 12-Methyl-5-dehydrohorminone from other components within a biological sample. This separation is critical for accurate identification and quantification, preventing interference from other structurally similar compounds.
HPLC with UV or Diode Array Detection
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode Array Detector (DAD) is a widely used method for the analysis of abietane (B96969) diterpenoids from plant extracts. frontiersin.orgnih.gov This technique is robust for quantifying known compounds when a reference standard is available. The separation is typically achieved on a reverse-phase column, where the polarity of the compounds dictates their retention time.
For this compound and related royleanones, a C8 or C18 column is effective. frontiersin.org A gradient elution is commonly employed, starting with a higher polarity mobile phase (e.g., water with a formic acid modifier to improve peak shape) and gradually increasing the proportion of an organic solvent like methanol (B129727) or acetonitrile. nih.gov The DAD can monitor multiple wavelengths simultaneously, which is useful for identifying compounds based on their UV spectra and for differentiating them from co-eluting impurities. Detection wavelengths of 254 nm and 280 nm are often used for compounds with aromatic or quinone moieties. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reverse Phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) frontiersin.org |
| Mobile Phase A | Water with 0.1% to 0.5% Formic Acid nih.gov |
| Mobile Phase B | Acetonitrile or Methanol nih.gov |
| Elution | Gradient elution |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at 254 nm and 280 nm nih.gov |
| Injection Volume | 10 - 50 µL frontiersin.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds, including certain terpenoids, in complex biological samples like plant essential oils or extracts. pomics.comacs.org For less volatile diterpenoids like this compound, a derivatization step (e.g., silylation) may be necessary to increase their volatility and thermal stability.
The analysis is typically performed on a non-polar capillary column. researchgate.net The sample is injected into a heated port, vaporized, and carried by an inert gas through the column, where separation occurs based on boiling point and polarity. The mass spectrometer then ionizes the separated compounds, and the resulting fragmentation patterns are compared against spectral libraries (like NIST) for identification. pomics.com Quantitative analysis can be performed in Selected Ion Monitoring (SIM) mode for higher sensitivity. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Non-polar capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film) researchgate.net |
| Carrier Gas | Helium at a constant flow of 1 mL/min mdpi.com |
| Injector Temperature | 250 °C nih.gov |
| Oven Program | Initial temp 60°C, ramp at 5-15°C/min to 300°C, hold for 10-30 min mdpi.comnih.gov |
| Ionization Mode | Electron Impact (EI) at 70 eV mdpi.com |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-500 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for highly sensitive and selective quantification of diterpenoids in complex biological matrices. jst.go.jpnih.govhkbu.edu.hk This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry. It is particularly valuable for analyzing samples with low analyte concentrations or significant matrix interference. researchgate.net
The chromatographic separation is similar to that of HPLC-UV. researchgate.net After elution from the column, the analyte is ionized, typically using Electrospray Ionization (ESI). researchgate.net The first mass spectrometer (MS1) selects the protonated molecular ion ([M+H]⁺) of the target compound. This precursor ion is then fragmented in a collision cell, and the second mass spectrometer (MS2) detects specific product ions. This process, known as Selected Reaction Monitoring (SRM), provides excellent selectivity and sensitivity, allowing for quantification even at very low levels (ng/mL). nih.govresearchgate.net Method validation typically includes assessing linearity, recovery, precision, and accuracy. nih.govresearchgate.net
| Parameter | Condition |
|---|---|
| Chromatography | UHPLC or HPLC with C18 column nih.govresearchgate.net |
| Mobile Phase | Gradient of Acetonitrile and Water, both with 0.1% Formic Acid researchgate.net |
| Ionization Source | Electrospray Ionization (ESI), positive mode researchgate.net |
| Detection Mode | Selected Reaction Monitoring (SRM) hkbu.edu.hkresearchgate.net |
| Example Precursor Ion [M+H]⁺ | Specific m/z for the target diterpenoid (e.g., for Tanshinone IIA: m/z 295) researchgate.net |
| Example Product Ions | Specific fragments for the target diterpenoid (e.g., for Tanshinone IIA: m/z 249, 277) researchgate.net |
| Lower Limit of Detection | Can reach low ng/mL levels nih.gov |
Spectrometric Techniques for Quantitative Analysis
Spectrometric methods are used for both structural elucidation and quantification. While often used in conjunction with chromatography, they can also be applied directly to purified samples or simple extracts.
NMR Spectroscopy for Purity and Concentration Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of novel compounds and for confirming the identity of known ones. nih.govnih.gov Complete assignment of ¹H and ¹³C NMR spectra, aided by 2D experiments (like COSY, HSQC, and HMBC), provides definitive structural information. nih.govresearchgate.net
For quantitative purposes (qNMR), a highly pure internal standard with a known concentration is added to the sample. By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, the concentration and purity of the analyte can be accurately determined. This method does not require a reference standard of the analyte itself, making it very powerful. For this compound, characteristic signals of the abietane skeleton, such as the methyl groups at C-18, C-19, and C-20, and the isopropyl group protons, would be key markers for identification and quantification. nih.gov
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-18 | ~1.20 (s) | ~33.0 |
| C-19 | ~1.23 (s) | ~21.5 |
| C-20 | ~1.30 (s) | ~18.0 |
| C-15 | ~3.25 (sept) | ~26.8 |
| C-16/C-17 | ~1.25 (d) | ~21.2 |
| C-11 (Quinone C=O) | - | ~183.5 |
| C-14 (Quinone C=O) | - | ~185.0 |
Note: Values are approximate and based on data for related compounds like horminone (B143796) and its derivatives. nih.govmdpi.com The exact shifts for this compound may vary.
UV-Vis Spectroscopy for Concentration Determination in Extracts
UV-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and rapid method for determining the concentration of a chromophore-containing compound in a solution, such as a plant extract. istanbul.edu.tr Abietane diterpenoids with quinone or conjugated systems, like this compound, exhibit characteristic absorption maxima in the UV-Vis range. semanticscholar.orgmdpi.com
The concentration is determined by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law, provided a calibration curve has been established using a pure standard of the compound. While less specific than chromatographic methods, UV-Vis spectroscopy is useful for rapid screening and for quantifying the total amount of a specific class of chromophores in an extract. The ortho-hydroxy-p-benzoquinone moiety found in many royleanones typically displays several absorption bands. semanticscholar.orgmdpi.com
| Compound Type | Approximate λmax (nm) | Solvent |
|---|---|---|
| ortho-Hydroxy-p-benzoquinone Diterpenoids | ~213 | Methanol or Ethanol |
| ~243 | ||
| ~332 |
Note: Data is based on published spectra for related compounds. semanticscholar.orgmdpi.com The exact λmax and molar absorptivity can be influenced by the specific substitution pattern and solvent used.
Ecological and Chemo Systematic Significance of 12 Methyl 5 Dehydrohorminone
Role in Plant Defense Mechanisms and Allelopathy
Plants produce a vast array of secondary metabolites that are not essential for their basic life processes but are vital for adaptation and defense. nih.gov Terpenes, including diterpenes like 12-methyl-5-dehydrohorminone, are a major class of these compounds known for their roles as toxins and feeding deterrents to herbivores. The production of such chemical defenses is a key strategy for plants to protect themselves from a variety of threats. nih.gov
The synthesis of these defensive compounds is often induced or enhanced in response to herbivore attacks or pathogen infections. nih.gov Phytohormones such as jasmonic acid and salicylic (B10762653) acid are key signaling molecules that can trigger the production of secondary metabolites, leading to induced resistance. nih.govmdpi.com This chemical response can deter feeding or even be toxic to insects and other herbivores.
Furthermore, some plant secondary metabolites are involved in allelopathy, the chemical inhibition of one plant by another. Allelopathy is considered an active defense mechanism, and signaling compounds can regulate the release of allelochemicals. nih.gov These compounds can be released into the environment through root exudation, leaching, or decomposition of plant material, affecting the germination and growth of neighboring plants. plantprotection.pl While the direct allelopathic activity of this compound has not been extensively studied, the presence of this and other terpenoids in Salvia species suggests a potential role in mediating plant-plant interactions.
| Defense Mechanism | Role of Secondary Metabolites (e.g., this compound) |
| Direct Defense | Acts as toxins and feeding deterrents to herbivores and insects. |
| Induced Defense | Production is stimulated by herbivore or pathogen attack, mediated by phytohormones. nih.govmdpi.com |
| Allelopathy | Potential to inhibit the growth of competing plant species through chemical release. nih.gov |
Chemotaxonomic Marker for Salvia Species
Chemotaxonomy utilizes the chemical constituents of plants as markers for classification. academicjournals.org The distribution of specific secondary metabolites can provide valuable evidence for the taxonomic relationships between species. academicjournals.org Diterpenoids, due to their structural diversity and species-specific distribution, are particularly useful in the chemotaxonomy of the genus Salvia.
This compound has been identified as one of the characteristic diterpenoids in certain Salvia species, including S. multicaulis, S. recognita, and S. verbenaca. researchgate.net The presence or absence of this and other related compounds can help to distinguish between different species and even varieties within the genus. The unique profile of these compounds in a given species can be considered a chemical fingerprint.
| Compound | Found in Salvia Species | Reference |
| This compound | S. multicaulis, S. recognita, S. verbenaca | researchgate.net |
| Horminone (B143796) | S. blepharochlaena | bath.ac.uk |
| 7-Acetylhorminone | S. blepharochlaena | bath.ac.uk |
Distribution and Variation within Salvia multicaulis Populations
Salvia multicaulis is a species that is widely distributed and grows in diverse ecological conditions. semanticscholar.org This ecological plasticity can lead to variations in the chemical profiles of different populations. Studies have reported the isolation of this compound from the roots of S. multicaulis. semanticscholar.orgacs.org
Future Research Directions and Potential Applications
In-depth Elucidation of Pharmacological Mechanisms against Mycobacterium tuberculosis
The precise mechanism by which 12-Methyl-5-dehydrohorminone exerts its antitubercular effect remains a critical area for future investigation. Current research on related abietane (B96969) diterpenoids, such as tanshinones isolated from Salvia miltiorrhiza, suggests that their antimycobacterial action may involve the disruption of the mycobacterial cell envelope and the induction of oxidative stress. The unique and complex cell wall of M. tuberculosis is a primary defense against drugs, and compounds that compromise its integrity are of significant therapeutic interest.
Future studies should aim to confirm if this compound shares this mechanism. Research could focus on identifying its specific molecular targets within the bacterium. Investigating its interaction with key enzymes involved in cell wall synthesis or its ability to generate reactive oxygen species within the mycobacterium would provide a clearer understanding of its pharmacological action.
Rational Design and Synthesis of Highly Potent and Selective Analogues for Antituberculosis Therapy
The natural structure of this compound serves as a promising scaffold for the development of new antituberculosis agents. Its reported Minimum Inhibitory Concentration (MIC) of 1.2 µg/mL against M. tuberculosis strain H37Rv indicates significant potency. researchgate.net Notably, a closely related natural analogue, 12-methyl-5-dehydroacetylhorminone (B1199578), has demonstrated even greater activity with a MIC of 0.89 µg/mL. nih.gov
This highlights the potential for synthetic modification to enhance efficacy. Future research should focus on the rational design and synthesis of novel analogues. mdpi.commdpi.com Structure-activity relationship (SAR) studies could explore how modifications to the abietane skeleton, such as altering substituent groups, impact antimycobacterial activity and selectivity. researchgate.net The goal is to create derivatives with improved potency, reduced host cell toxicity, and favorable pharmacokinetic properties, paving the way for new therapeutic leads.
Exploration of Synergistic Effects with Established Antimycobacterial Agents
A key strategy in tuberculosis treatment is combination therapy, which helps to prevent the emergence of drug resistance and can enhance treatment efficacy. nih.govplos.org Investigating the potential synergistic effects of this compound with existing first- and second-line antitubercular drugs is a crucial next step. mdpi.com
Checkerboard assays, a standard method for assessing drug interactions, could be employed to determine if this compound acts synergistically, additively, or antagonistically with drugs like isoniazid, rifampicin, or ethambutol. Discovering a synergistic relationship could allow for lower doses of established drugs, potentially reducing their associated side effects and combating multidrug-resistant strains of M. tuberculosis. ulisboa.pt
Development of Novel Delivery Systems for Research Applications (e.g., Nanoparticles for in vitro studies)
The physical and chemical properties of natural compounds like this compound can present challenges for their use in research and clinical settings, such as poor solubility. Novel drug delivery systems, particularly nanoparticle-based platforms, offer a promising solution. nih.gov
Future research could explore encapsulating this compound in various nanoparticles, such as those made from polymers or lipids, to improve its solubility and stability for in vitro studies. Furthermore, there is potential in "green synthesis" approaches, where plant extracts containing antitubercular compounds are used to create nanoparticles. nih.gov One review has identified this compound as a candidate for this type of synthesis of gold nanoparticles, which could serve as a novel delivery vehicle in TB research. nih.gov
Investigation of Biosynthetic Pathway Engineering for Sustainable Production
This compound is a secondary metabolite produced in plants, often in low quantities. Relying on extraction from natural sources can be unsustainable and yield inconsistent amounts. A significant area of future research lies in understanding and engineering its biosynthetic pathway for sustainable production. springerprofessional.de
Studies have begun to elucidate the complex pathways for abietane diterpenoid synthesis in Salvia species. frontiersin.orgresearchgate.netsci-hub.se This process involves enzymes like geranylgeranyl diphosphate (B83284) synthase (GGPPS) and copalyl diphosphate synthase (CPPS). frontiersin.org By identifying all the genes involved and understanding their regulation, it may be possible to transfer the entire pathway to a microbial host, such as yeast or bacteria. This would enable large-scale, controlled, and sustainable production of this compound and its derivatives through fermentation. Elicitation using substances like methyl jasmonate has also been shown to increase the production of related abietane diterpenes in hairy root cultures, offering another avenue for enhanced production. nih.gov
Broadening the Scope of Investigated Biological Activities and Targets
While the antitubercular properties of this compound are its most documented feature, many abietane diterpenoids exhibit a wide range of biological activities. researchgate.net Related compounds from Plectranthus and Salvia species have shown cytotoxic, antioxidant, and broader antimicrobial effects. nih.govmdpi.combath.ac.uk
A logical future direction is to screen this compound against a wider array of biological targets. This could include panels of human cancer cell lines, various bacterial and fungal pathogens, and assays for anti-inflammatory or antioxidant activity. Such studies could uncover new potential applications for this compound beyond tuberculosis, expanding its therapeutic relevance.
Advanced Omics-Based Studies (e.g., Metabolomics, Proteomics) to Understand Cellular Responses
To fully comprehend the biological effects of this compound, advanced systems biology approaches are needed. Omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular responses to drug exposure.
Future research should apply these techniques to understand how M. tuberculosis responds to treatment with this compound. For example, metabolomics could reveal disruptions in key metabolic pathways, while proteomics could identify changes in protein expression, potentially revealing the drug's targets or resistance mechanisms. Similar studies on related compounds have already provided valuable insights. This comprehensive data would be invaluable for elucidating its mechanism of action and for identifying potential biomarkers of drug efficacy.
Q & A
Basic Research Questions
Q. What are the known biological activities of 12-Methyl-5-dehydrohorminone, and how are these activities experimentally validated?
- Answer : this compound exhibits potent antimycobacterial activity against Mycobacterium tuberculosis, with a MIC (minimum inhibitory concentration) of ≤2 µg/ml . Validation typically involves in vitro assays such as microbroth dilution or agar diffusion methods. Researchers should include positive controls (e.g., isoniazid) and account for solvent effects on bacterial growth. Confirmatory studies require replication across independent labs and validation via structural elucidation (e.g., NMR, HRMS) to rule out impurities .
Q. What methodological approaches are recommended for isolating this compound from natural sources?
- Answer : The compound is isolated from Salvia multicaulis via solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques (column chromatography, HPLC). Key steps include:
- Bioassay-guided fractionation : Prioritize fractions showing antimycobacterial activity .
- Purity assessment : Use TLC and spectroscopic methods (e.g., NMR) to confirm homogeneity .
- Yield optimization : Adjust solvent polarity gradients during column chromatography to enhance recovery .
Q. How should researchers document the chemical and pharmacological properties of this compound for reproducibility?
- Answer : Follow ICMJE standards for reporting:
- Chemical details : Provide IUPAC name, CAS number, purity (≥95%), supplier (if commercial), and spectral data (NMR, IR) .
- Pharmacological protocols : Specify assay conditions (e.g., bacterial strain, incubation time, solvent controls) and statistical methods (e.g., MIC determination via probit analysis) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported MIC values for this compound across studies?
- Answer : Discrepancies may arise from variations in bacterial strains, culture media, or solvent toxicity. To address this:
- Standardize protocols : Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for mycobacterial assays .
- Meta-analysis : Systematically compare studies using tools like PRISMA to identify confounding variables (e.g., pH, temperature) .
- Replicate experiments : Validate findings in multiple labs with blinded data analysis to minimize bias .
Q. What experimental designs are optimal for investigating structure-activity relationships (SAR) of this compound analogs?
- Answer : Use a multi-step approach:
- Analog synthesis : Modify functional groups (e.g., methylation at C-12) via semi-synthesis or total synthesis .
- Biological testing : Screen analogs against a panel of mycobacterial strains (drug-sensitive and resistant) to assess selectivity .
- Computational modeling : Perform molecular docking to predict interactions with mycobacterial targets (e.g., InhA enzyme) .
- Data integration : Apply multivariate analysis to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Q. How can researchers design in vivo efficacy studies for this compound while addressing ethical and methodological challenges?
- Answer : Key considerations include:
- Animal models : Use murine tuberculosis models (e.g., C57BL/6 mice infected with M. tuberculosis H37Rv) .
- Dosing regimens : Optimize pharmacokinetics (e.g., bioavailability via oral vs. intraperitoneal routes) using LC-MS/MS .
- Ethical compliance : Adhere to ARRIVE guidelines for humane endpoints and sample size justification .
Q. What strategies are effective for identifying off-target effects or toxicity of this compound in preclinical studies?
- Answer : Implement a tiered screening approach:
- Cytotoxicity assays : Test against mammalian cell lines (e.g., HepG2) using MTT or resazurin assays .
- Genotoxicity screening : Perform Ames tests or comet assays .
- Proteomic profiling : Use mass spectrometry to detect stress-response proteins in treated mycobacteria .
Methodological Guidance
Q. How should researchers integrate this compound into combination therapy studies against drug-resistant TB?
- Answer :
- Synergy testing : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with first-line drugs (e.g., rifampicin) .
- Resistance monitoring : Serial passage experiments to detect emergent resistance mutations via whole-genome sequencing .
Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
